molecular formula C13H12ClN3OS2 B11219620 2-[(4-chlorobenzyl)sulfanyl]-6,7-dihydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

2-[(4-chlorobenzyl)sulfanyl]-6,7-dihydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No.: B11219620
M. Wt: 325.8 g/mol
InChI Key: QIUDOMCTKQIQKL-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-8-ONE is a heterocyclic compound that features a unique fusion of a thiadiazole and diazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-8-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzyl chloride with thiourea to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate and carbon disulfide under basic conditions to form the thiadiazole ring. The final step involves the cyclization of the thiadiazole intermediate with a suitable diazepine precursor under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-8-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or interfere with DNA replication. In anticancer research, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-8-ONE is unique due to its fused thiadiazole and diazepine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12ClN3OS2

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

InChI

InChI=1S/C13H12ClN3OS2/c14-10-5-3-9(4-6-10)8-19-13-16-17-7-1-2-11(18)15-12(17)20-13/h3-6H,1-2,7-8H2

InChI Key

QIUDOMCTKQIQKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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